molecular formula C18H17ClF3N5 B10932031 4-(4-chlorophenyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine

4-(4-chlorophenyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B10932031
M. Wt: 395.8 g/mol
InChI Key: RJDKMMWXSJJYBU-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyrazolylmethyl group, and a trifluoromethyl group attached to a pyrimidine ring. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form 4-(4-chlorophenyl)-3-buten-2-one. This intermediate is then reacted with hydrazine hydrate to form 4-(4-chlorophenyl)-5-methyl-1H-pyrazole. The final step involves the reaction of this pyrazole derivative with 6-(trifluoromethyl)pyrimidin-2-amine under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(4-chlorophenyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(4-chlorophenyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C18H17ClF3N5

Molecular Weight

395.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C18H17ClF3N5/c1-3-27-11(2)13(10-24-27)9-23-17-25-15(8-16(26-17)18(20,21)22)12-4-6-14(19)7-5-12/h4-8,10H,3,9H2,1-2H3,(H,23,25,26)

InChI Key

RJDKMMWXSJJYBU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CNC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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